molecular formula C31H22N2O5S B3452937 4-[3-(4-Methoxyphenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide CAS No. 5680-35-3

4-[3-(4-Methoxyphenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide

Cat. No.: B3452937
CAS No.: 5680-35-3
M. Wt: 534.6 g/mol
InChI Key: RHIVVAKNYJKOQM-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dioxo group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of a linker mode approach under reflux conditions. The structure of the compound is established through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different dioxo derivatives, while substitution reactions can produce various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-[3-(4-Methoxyphenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For example, studies have shown that the compound can inhibit the estrogen receptor alpha (ERα), which is involved in the growth of certain types of breast cancer cells . The compound’s binding to ERα disrupts the receptor’s normal function, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and methoxyphenyl-containing compounds. Examples include:

Uniqueness

The uniqueness of 4-[3-(4-Methoxyphenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit ERα and its potential as an anticancer agent distinguish it from other similar compounds.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22N2O5S/c1-38-22-15-11-20(12-16-22)29-27-26(30(34)24-9-5-6-10-25(24)31(27)35)28(19-7-3-2-4-8-19)33(29)21-13-17-23(18-14-21)39(32,36)37/h2-18H,1H3,(H2,32,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIVVAKNYJKOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360286
Record name 4-[3-(4-methoxyphenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5680-35-3
Record name 4-[3-(4-methoxyphenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(4-Methoxyphenyl)-4,9-dioxo-1-phenylbenzo[f]isoindol-2-yl]benzenesulfonamide

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